molecular formula C12H11ClN2O B2768913 5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one CAS No. 1016723-46-8

5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one

Cat. No.: B2768913
CAS No.: 1016723-46-8
M. Wt: 234.68
InChI Key: DEZQCQPZSAQLOG-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with an amino group at the 5-position and a 4-chlorobenzyl group at the 1-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloropyridine.

    Substitution Reaction: The 2-chloropyridine undergoes a nucleophilic substitution reaction with 4-chlorobenzylamine to form 1-(4-chlorobenzyl)pyridin-2(1H)-one.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(4-fluorobenzyl)pyridin-2(1H)-one: Similar structure with a fluorine atom instead of chlorine.

    5-amino-1-(4-methylbenzyl)pyridin-2(1H)-one: Contains a methyl group instead of chlorine.

    5-amino-1-(4-nitrobenzyl)pyridin-2(1H)-one: Contains a nitro group instead of chlorine.

Uniqueness

5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound versatile for chemical modifications.

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-10-3-1-9(2-4-10)7-15-8-11(14)5-6-12(15)16/h1-6,8H,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZQCQPZSAQLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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